N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide
Description
The compound N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide is an ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl group substituted with a 4-methoxy-3-methylbenzenesulfonyl moiety and an N-(3-methylbutyl) substituent.
Properties
IUPAC Name |
N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O6S/c1-14(2)8-9-21-19(24)20(25)22-13-18-23(10-5-11-29-18)30(26,27)16-6-7-17(28-4)15(3)12-16/h6-7,12,14,18H,5,8-11,13H2,1-4H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHZGXACCBBJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide (CAS Number: 872985-92-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.5 g/mol. Its structure incorporates an oxazinan ring, a methoxy group, and a sulfonyl moiety, contributing to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| CAS Number | 872985-92-7 |
| Molecular Formula | C₁₈H₂₇N₃O₆S |
| Molecular Weight | 413.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with tubulin, a key protein in the cytoskeleton that plays a crucial role in cell division. Preliminary studies suggest that the compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines:
-
Cell Lines Tested :
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast cancer cells)
- A2780/RCIS (cisplatin-resistant ovarian carcinoma)
- MCF-7/MX (mitoxantrone-resistant breast cancer cells)
- Results :
Study on Oxazinonaphthalene Analogues
A study published in Pharmaceutical Research evaluated a series of oxazinonaphthalene derivatives, including compounds structurally related to this compound. Key findings include:
- Cytotoxicity : Selected compounds showed notable cytotoxicity with IC50 values indicative of their potential as therapeutic agents.
- Molecular Docking : Docking studies revealed interactions at the colchicine-binding site on tubulin, suggesting a mechanism similar to known antitubulin agents like combretastatin A4 .
Antimicrobial Properties
In addition to anticancer activity, there are indications that this compound may exhibit antimicrobial properties. Research highlights include:
- Mechanism : The compound's ability to modulate enzyme activities and cellular pathways may contribute to its antimicrobial effects.
- Ongoing Studies : Further investigations are underway to elucidate the full spectrum of biological activities and potential therapeutic applications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide is with a molecular weight of 441.5 g/mol. The compound features an oxazinan ring, a methoxy group, and a sulfonyl group, which contribute to its reactivity and potential applications in medicinal chemistry.
Anticancer Applications
Recent studies have indicated that this compound exhibits significant anticancer properties :
- Mechanism of Action : Research suggests that this compound may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has been shown to suppress the growth of breast cancer cells in vitro.
- Preclinical Studies : In preclinical models, the compound has demonstrated efficacy against melanoma and other tumor types. Its ability to modulate cellular pathways involved in cancer progression makes it a promising candidate for further development as an anticancer agent.
Antibacterial Properties
In addition to its anticancer effects, this compound has been investigated for its antibacterial activities :
- Targeting Drug-resistant Strains : Studies have shown that this compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic.
- Mechanism of Action : The antibacterial action is believed to involve interference with bacterial cell wall synthesis or disruption of critical metabolic pathways within the bacteria.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Starting Materials : The synthesis often begins with readily available precursors that can be modified through various chemical reactions such as alkylation and sulfonation.
- Reaction Conditions : Controlled temperatures and inert atmospheres are used to optimize yield and purity. Continuous flow reactors may also be employed for efficiency in industrial settings.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide | Contains a fluorophenyl group | Potentially different biological activity due to fluorine substitution |
| N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide | Incorporates a fluoro group | May exhibit varying reactivity patterns compared to the original compound |
| 1,3-Oxazinan derivatives | General oxazinan structure | Varies widely in substituents affecting properties and activities |
This table illustrates how specific functional groups and structural arrangements influence the biological activity and chemical reactivity of related compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Ethanediamide Family
Several ethanediamide derivatives share core structural motifs with the target compound but vary in sulfonyl substituents and alkyl/aryl groups. Key examples include:
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide
- Structural Differences : Replaces the 4-methoxy-3-methylbenzenesulfonyl group with a 4-fluorophenylsulfonyl moiety and substitutes the N-(3-methylbutyl) group with a 2-(2-methoxyphenyl)ethyl chain.
- Molecular Formula : C₂₂H₂₆FN₃O₆S (mass: 479.52 g/mol).
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide
- Structural Differences : Features a 4-fluoro-2-methylphenylsulfonyl group and an ethyl substituent instead of the 3-methylbutyl chain.
- Molecular Formula : C₁₇H₂₂FN₃O₅S (mass: ~411.44 g/mol).
- Implications : The smaller ethyl group may reduce steric hindrance, improving solubility compared to bulkier alkyl chains .
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
- Structural Differences : Substitutes the methoxy-methylbenzenesulfonyl group with a 4-chlorobenzenesulfonyl moiety and uses a 2-methylpropyl (isobutyl) chain.
- Molecular Formula : C₁₇H₂₄ClN₃O₅S (mass: 417.91 g/mol).
N-cyclopentyl-N′-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
- Structural Differences : Retains the 4-methoxybenzenesulfonyl group but lacks the 3-methyl substituent on the benzene ring. The N-alkyl chain is a cyclopentyl group.
- Molecular Formula : C₁₉H₂₇N₃O₆S (mass: 425.5 g/mol).
- Implications : The cyclopentyl group introduces conformational rigidity, which could influence receptor binding .
Sulfonyl Group Variations
The sulfonyl moiety significantly impacts electronic and steric properties:
- 4-Methoxy-3-methylbenzenesulfonyl (target compound): Balances electron-donating (methoxy) and steric (methyl) effects.
- 4-Fluorophenylsulfonyl (): Enhances electronegativity, favoring hydrogen-bonding interactions.
- 4-Chlorobenzenesulfonyl (): Increases hydrophobicity and metabolic stability.
Alkyl/Aryl Chain Modifications
- N-(3-methylbutyl) : A branched alkyl chain that may improve lipid solubility and pharmacokinetics.
- N-[2-(2-methoxyphenyl)ethyl] (): Aromatic groups introduce π-π stacking capabilities for target engagement.
Data Tables
Table 1. Structural and Molecular Comparison of Ethanediamide Derivatives
*Estimated based on structural similarity to and .
Research Implications
- Synthetic Flexibility : The 1,3-oxazinan scaffold allows modular substitution, enabling optimization for specific applications .
- Pharmacological Potential: Sulfonyl and amide groups are prevalent in protease inhibitors and kinase modulators, indicating therapeutic promise .
- Structure-Activity Relationships (SAR): Minor substituent changes (e.g., methoxy vs. chloro) can drastically alter physicochemical properties and bioactivity.
Preparation Methods
Sulfonylation of the Oxazinan Intermediate
The oxazinan ring is functionalized with the 4-methoxy-3-methylbenzenesulfonyl group via nucleophilic substitution. In a representative procedure:
-
Reagents : 1,3-oxazinan-2-ylmethylamine (1.0 equiv), 4-methoxy-3-methylbenzenesulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv).
-
Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12 hours under nitrogen.
-
Workup : Extraction with NaHCO₃ (5%), drying over MgSO₄, and solvent evaporation.
-
Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 3:1).
This step requires rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride.
Critical Parameters and Troubleshooting
Temperature Control
Exothermic reactions during sulfonylation necessitate slow addition of sulfonyl chloride at 0°C to prevent dimerization. Elevated temperatures (>40°C) during amide coupling lead to decomposition, reducing yields by 15–20%.
Solvent Selection
-
DCM : Optimal for sulfonylation due to low nucleophilicity.
-
DMF : Preferred for amide coupling but requires thorough removal to avoid contamination.
Purification Challenges
The final compound’s polarity necessitates gradient elution (hexane:ethyl acetate:methanol = 5:4:1) for effective silica gel chromatography.
Analytical Characterization
Comparative Analysis of Alternative Routes
A Mitsunobu reaction was explored for oxazinan ring formation but resulted in lower yields (45–50%) due to competing elimination. Enzymatic coupling using lipase B provided negligible conversion (<5%), highlighting the superiority of carbodiimide-mediated methods.
Scalability and Industrial Relevance
Bench-scale synthesis (10–50 g) achieves consistent yields (60–65%), but pilot-scale batches (1 kg) face challenges in heat dissipation during sulfonylation, necessitating jacketed reactors with precise temperature control .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of this compound?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reacting the oxazinan-2-yl intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in anhydrous CH₃CN) to introduce the sulfonyl group .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 3-methylbutyl group to the ethanediamide core. Optimize ligand choice (e.g., XPhos) and solvent (toluene/EtOH) for higher yields .
- Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization for high-purity isolation .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Spectroscopic methods :
- NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the oxazinan ring and sulfonyl group .
- FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect byproducts .
Q. How can researchers evaluate the compound's stability under varying experimental conditions?
- Stress testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
- pH-dependent stability : Dissolve in buffers (pH 1–13) and track decomposition kinetics using UV-Vis spectroscopy (λmax ~255 nm) .
Advanced Research Questions
Q. How can conflicting data on sulfonyl group reactivity be resolved in oxidation studies?
- Issue : Discrepancies arise when using H₂O₂ (yields sulfoxides) versus m-CPBA (favors sulfones) .
- Resolution :
- Reaction monitoring : Use LC-MS to identify intermediates and optimize stoichiometry (e.g., 2.5 eq m-CPBA in CH₂Cl₂ at 0°C for sulfone formation) .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict sulfonyl oxidation pathways and transition states .
Q. What methodologies are recommended for studying the compound's interactions with biological targets?
- In vitro assays :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity (KD) .
- Fluorescence quenching : Titrate the compound into protein solutions (e.g., serum albumin) and analyze Stern-Volmer plots to determine binding constants .
- In silico docking : Use AutoDock Vina to predict binding modes to active sites (e.g., ATP-binding pockets) .
Q. How can researchers address low yields in the final coupling step?
- Troubleshooting :
- Catalyst screening : Test Pd(OAc)₂ with bulky ligands (e.g., SPhos) to reduce steric hindrance .
- Microwave-assisted synthesis : Apply controlled heating (80°C, 30 min) to enhance reaction efficiency .
- Byproduct analysis : Use GC-MS to identify undesired adducts (e.g., dehalogenated intermediates) and adjust protecting groups .
Q. What computational approaches predict the compound's reactivity in novel reactions?
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to model nucleophilic attack on the ethanediamide core .
- Reactivity descriptors : Calculate Fukui indices (via Gaussian) to identify electrophilic/nucleophilic sites for functionalization .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for this compound?
- Potential factors :
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) .
- Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .
- Validation : Replicate assays under standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
